4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one
Description
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one (CAS: 1291862-31-1) is a heterocyclic compound featuring a phthalazin-1(2H)-one core substituted with a 4-methylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 3-bromophenyl group, introducing halogen-mediated electronic effects. This compound is synthesized via cyclization reactions involving 1,3,4-oxadiazole precursors and phthalide derivatives, as reported in studies on analogous structures . Its molecular formula is C₂₄H₁₇BrN₄O₂, with a molecular weight of 473.33 g/mol.
Properties
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-9-11-17(12-10-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-5-4-6-16(24)13-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSZYNSHEWZKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The bromophenyl group is introduced via bromination reactions, while the phthalazinone core is synthesized through condensation reactions involving phthalic anhydride and hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the 3-bromophenyl group serves as a key site for substitution. Its meta position relative to the oxadiazole ring enhances electrophilicity, enabling reactions with nucleophiles under specific conditions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Aryl-coupled derivatives | |
| Amination | CuI, L-proline, K₃PO₄, DMSO | 3-Aminophenyl analog |
Key Findings :
-
Bromine substitution enables cross-coupling for synthesizing biaryl structures, critical in medicinal chemistry .
-
Palladium-catalyzed reactions yield high selectivity due to the electron-withdrawing oxadiazole moiety.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening or functionalization under acidic/basic environments.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Corresponding amide intermediate | |
| Cycloaddition | DMAD, Cu(acac)₂, toluene | Triazole-fused derivatives |
Key Findings :
-
Hydrolysis produces amides, which can be further functionalized.
-
The oxadiazole’s electron-deficient nature facilitates [3+2] cycloadditions with dienophiles.
Phthalazinone Core Modifications
The phthalazinone carbonyl and N-H groups (if present) participate in reduction and alkylation.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C to RT | Dihydrophthalazinone alcohol | |
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylphthalazinone derivative |
Key Findings :
-
Selective reduction of the carbonyl group requires controlled conditions to avoid over-reduction.
-
Alkylation at the phthalazinone nitrogen enhances solubility for biological assays .
Oxidation of the Methyl Group
The 4-methylphenyl substituent can be oxidized to a carboxylic acid, altering hydrophilicity.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | H₂O, H₂SO₄, 100°C | 4-Carboxyphenyl analog | |
| CrO₃ | Acetic acid, reflux | Ketone intermediate |
Key Findings :
-
Strong oxidants like KMnO₄ achieve full oxidation to carboxylic acids, while milder agents yield ketones.
Electrophilic Aromatic Substitution (EAS)
The electron-rich 4-methylphenyl group undergoes nitration or sulfonation.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-4-methylphenyl analog | |
| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfonic acid derivative |
Key Findings :
-
Directing effects of the methyl group favor para-substitution, but steric hindrance may alter regioselectivity.
Photochemical Reactions
The bromophenyl-oxadiazole system may participate in photoinduced electron transfer.
| Conditions | Outcome | Application | Reference |
|---|---|---|---|
| UV light (365 nm) | Radical formation | Polymerization initiators |
Scientific Research Applications
Antiviral Activity
Research indicates that certain oxadiazole derivatives exhibit antiviral properties. The structural characteristics of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one suggest potential interactions with viral targets, making it a candidate for further investigation in antiviral drug development.
Anticancer Activity
Phthalazinone derivatives are recognized for their anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific mechanism of action for this compound remains under investigation, but preliminary data suggest it may modulate pathways related to apoptosis and cell cycle regulation .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various bacterial strains. A series of related oxadiazole derivatives demonstrated significant antibacterial effects, indicating that this compound may possess similar properties. Case studies have reported effective inhibition against both gram-positive and gram-negative bacteria .
Case Study 1: Anticancer Evaluation
In a study evaluating various phthalazinone derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Screening
A series of synthesized oxadiazole derivatives were screened for antimicrobial activity. Among them, compounds structurally related to this compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds in antibiotic development .
Mechanism of Action
The mechanism of action of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and bromophenyl group are likely involved in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Position on the Oxadiazole Ring: The 3-bromophenyl substituent (target compound) vs. 4-bromophenyl ( analog) alters electronic and steric properties. Replacement of bromophenyl with 1,3-benzodioxol-5-yl () introduces a fused oxygen-rich ring, increasing polarity (MW = 424.42 vs. 473.33) and altering solubility profiles .
Phthalazine Ring Modifications :
- The 4-methylphenyl group (target compound) enhances lipophilicity compared to the unsubstituted phthalazine in (MW = 339.35). Substitution with 3-methylphenyl () introduces steric hindrance near the oxadiazole ring, which may influence reactivity .
Functional Group Impact: Trimethoxyphenyl () adds three methoxy groups, increasing hydrogen-bond acceptor capacity (HBA = 8 vs. 4 in the target compound) and molecular weight (470.48 vs. 473.33) .
Synthetic and Analytical Considerations :
- All compounds utilize 1,3,4-oxadiazole cyclization strategies, but variations in substituents require tailored purification methods. For example, brominated analogs (target, –6) may necessitate halogen-specific spectroscopic validation (e.g., Br isotopic patterns in mass spectrometry) .
Biological Activity
The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a derivative of phthalazine, a class of N-heterocycles known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.23 g/mol. The structure includes a phthalazinone core substituted with a bromophenyl group and an oxadiazole moiety, which are significant for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of phthalazine derivatives. For instance, a series of phthalazinones have shown promising activity against various bacterial strains. The introduction of the oxadiazole group is believed to enhance the interaction with microbial targets:
- Case Study : In vitro tests demonstrated that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the specific strain tested .
Anticancer Activity
Phthalazine derivatives have been reported to possess anticancer properties through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS). This has been observed in several studies where related compounds showed increased cytotoxicity against human cancer cell lines .
- Case Study : A derivative closely related to this compound was tested against three human tumor cell lines (A549, MCF-7, and HeLa) and exhibited IC50 values ranging from 10 to 20 µM, indicating moderate to strong anticancer potential .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, derivatives of phthalazine have been explored for various other pharmacological activities:
- Anti-inflammatory Activity : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
- Anticonvulsant Activity : Certain phthalazine derivatives have shown promise as anticonvulsants in preclinical trials.
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Q & A
Basic Synthesis and Purification Methods
Q: What are the standard synthetic routes for preparing 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one? A: The compound can be synthesized via cyclocondensation reactions. A common approach involves:
- Step 1: Formation of the 1,2,4-oxadiazole ring through nucleophilic substitution between a nitrile derivative and hydroxylamine, followed by cyclization under acidic conditions .
- Step 2: Coupling the oxadiazole intermediate with a phthalazinone core using Suzuki-Miyaura cross-coupling or Ullmann-type reactions for aryl-bromide moieties .
Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: Optimizing Synthetic Yield and Minimizing Byproducts
Q: How can researchers optimize reaction conditions to improve yield and reduce side products? A: Use a factorial design of experiments (DoE) to test variables:
- Factors: Temperature (80–120°C), catalyst loading (Pd 0.5–2 mol%), and reaction time (12–24 hrs).
- Response: Yield and byproduct formation (monitored via LC-MS).
Evidence from split-split plot designs (e.g., testing multiple variables systematically) suggests optimizing Pd catalyst systems (e.g., Pd(PPh₃)₄) and anhydrous solvents (DMF or THF) to suppress debromination . Advanced purification techniques like preparative HPLC can isolate target compounds from regioisomeric byproducts .
Basic Structural Characterization Techniques
Q: What spectroscopic methods are essential for confirming the compound’s structure? A:
- NMR: ¹H/¹³C NMR to verify aromatic proton environments (e.g., bromophenyl resonances at δ 7.4–7.8 ppm) and oxadiazole/phthalazinone connectivity .
- HRMS: Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₄H₁₇BrN₄O₂).
- IR: Stretching frequencies for C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
Reference crystallographic data (e.g., analogous oxadiazole structures in ) to validate bond angles and torsional strain .
Advanced: Computational and Crystallographic Analysis
Q: How can researchers resolve ambiguities in stereoelectronic properties or crystal packing? A:
- X-ray crystallography: Determine absolute configuration and intermolecular interactions (e.g., π-π stacking in the phthalazinone core) .
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Molecular docking: Screen against biological targets (e.g., kinases) to correlate structure-activity relationships (SAR) .
Basic Biological Screening Protocols
Q: What assays are suitable for preliminary evaluation of bioactivity? A:
- Antimicrobial: Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) .
Advanced: Mechanistic Studies and Target Identification
Q: How to investigate the compound’s mechanism of action in complex biological systems? A:
- Cellular thermal shift assay (CETSA): Identify target proteins by measuring thermal stability shifts upon ligand binding .
- CRISPR-Cas9 knockout: Validate target relevance by silencing candidate genes (e.g., apoptosis regulators) .
- Metabolomics: Track downstream metabolic changes via LC-MS/MS to map pathways affected .
Addressing Data Contradictions in Biological Activity
Q: How to resolve discrepancies in reported bioactivity across studies? A:
- Control variables: Compare assay conditions (e.g., serum concentration, cell passage number) .
- Purity analysis: Use orthogonal methods (HPLC, NMR) to rule out impurities as confounding factors .
- Structural analogs: Test derivatives to isolate pharmacophores responsible for activity .
Environmental Impact and Degradation Pathways
Q: What methodologies assess the compound’s environmental persistence and toxicity? A:
- OECD 301F test: Measure biodegradability in aqueous systems .
- Ecotoxicology: Acute toxicity assays on Daphnia magna or algal models .
- Photodegradation: Use UV-Vis spectroscopy to track breakdown products under simulated sunlight .
Selecting Theoretical Frameworks for Experimental Design
Q: How to align research with existing theoretical models or conceptual frameworks? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
